molecular formula C15H11FN2O2S B12606948 6-(4-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione CAS No. 650635-82-8

6-(4-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

Cat. No.: B12606948
CAS No.: 650635-82-8
M. Wt: 302.3 g/mol
InChI Key: FGHDCBIIMSIWPV-UHFFFAOYSA-N
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Description

6-(4-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring system substituted with a 4-fluoroanilino group, two methyl groups, and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the 4-Fluoroanilino Group: The 4-fluoroanilino group is introduced via nucleophilic substitution reactions, where 4-fluoroaniline reacts with the benzothiazole derivative.

    Oxidation: The final step involves the oxidation of the intermediate compound to introduce the carbonyl groups, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzothiazole ring or the anilino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A precursor used in the synthesis of the compound.

    Benzothiazole Derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

6-(4-Fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is unique due to the combination of the 4-fluoroanilino group and the benzothiazole ring with methyl and carbonyl substitutions. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

650635-82-8

Molecular Formula

C15H11FN2O2S

Molecular Weight

302.3 g/mol

IUPAC Name

6-(4-fluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C15H11FN2O2S/c1-7-11(18-10-5-3-9(16)4-6-10)14(20)15-12(13(7)19)17-8(2)21-15/h3-6,18H,1-2H3

InChI Key

FGHDCBIIMSIWPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=C(C=C3)F

Origin of Product

United States

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